molecular formula C17H14N2O6S B2691286 6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 325472-07-9

6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Cat. No. B2691286
M. Wt: 374.37
InChI Key: NIYRIAYKHSJQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, also known as MOC-S, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Crystal Structure and Polymorphism

  • Research Context : Investigating the crystal structure and polymorphic forms of related chromene derivatives.
  • Key Findings : 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, demonstrate unique crystal structures with anti-rotamer conformations about the C-N bond. The derivatives can crystallize in multiple polymorphic forms, displaying complex molecular interactions (Reis et al., 2013).

Antibacterial Properties

  • Research Context : Exploring the antibacterial properties of chromene derivatives.
  • Key Findings : Compounds related to 6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, such as 4-hydroxy-chromen-2-one derivatives, have shown promising antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Synthesis and Biological Evaluation

  • Research Context : Synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring for biological evaluation.
  • Key Findings : Derivatives of 2H-chromene-3-carboxamide, like 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, were synthesized and evaluated for antibacterial activity, revealing significant effectiveness against various bacterial and fungal organisms (Ramaganesh et al., 2010).

Synthesis and Properties of Chromen-2-ones

  • Research Context : Studying the synthesis and properties of 3-substituted chromen-2-ones.
  • Key Findings : The study focused on condensation reactions to create 3-substituted chromen-2-ones, providing insights into the chemical properties and potential applications of compounds like 2-oxo-2H-chromene-3-carboxamide (Dyachenko et al., 2020).

properties

IUPAC Name

6-methoxy-2-oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-24-12-4-7-15-10(8-12)9-14(17(21)25-15)16(20)19-11-2-5-13(6-3-11)26(18,22)23/h2-9H,1H3,(H,19,20)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYRIAYKHSJQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Citations

For This Compound
1
Citations
BI Huwaimel, SK Jonnalagadda… - Drug Development …, 2023 - Wiley Online Library
Inhibition of specific carbonic anhydrase (CA) enzymes is a validated strategy for the development of agents to target cancer. The CA isoforms IX and XII are overexpressed in various …
Number of citations: 1 onlinelibrary.wiley.com

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